6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine
Overview
Description
6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine is a heterocyclic compound that features a thieno[2,3-D]pyrimidine core structure substituted with bromomethyl and chlorine groups
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Related compounds have been known to affect various biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been known to cause changes at the cellular level, often leading to cell death or inhibition of cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine. Factors such as pH, temperature, and the presence of other compounds can affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, including thienopyrimidines, can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have shown promising anticancer activity by inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
The specific cellular effects of 6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine are currently unknown. Pyrimidine derivatives have been associated with various cellular processes. For example, some pyrimidine derivatives have demonstrated significant antiproliferative effects on different cell lines, exhibiting higher anticancer activity against certain types of cancer cells .
Molecular Mechanism
Pyrimidine derivatives often exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidine and its derivatives are known to play crucial roles in various metabolic pathways, including the de novo synthesis of purine nucleotides and thymidylate .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, affecting their localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine typically involves the bromination of a thieno[2,3-D]pyrimidine precursor. One common method starts with the preparation of 4-chlorothieno[2,3-D]pyrimidine, which is then subjected to bromomethylation using bromomethyl reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors where the precursor compound is continuously fed and reacted with bromomethylating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate are used in these reactions, often in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 6-(aminomethyl)-4-chlorothieno[2,3-D]pyrimidine derivative .
Scientific Research Applications
6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological pathways.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and other advanced materials.
Biological Studies: Researchers use it to study the interactions of thieno[2,3-D]pyrimidine derivatives with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
6-Substituted Thieno[2,3-D]pyrimidines: These compounds, such as 6-(aminomethyl)-4-chlorothieno[2,3-D]pyrimidine, share a similar core structure but differ in the substituents attached to the thieno[2,3-D]pyrimidine ring.
Pyrido[2,3-D]pyrimidines: These compounds have a pyridine ring fused to the pyrimidine core instead of a thiophene ring, leading to different chemical properties and biological activities.
Uniqueness
6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-2-4-1-5-6(9)10-3-11-7(5)12-4/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKISGZALSMAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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